Cas no 1189749-81-2 (2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid)

2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
- 2-((4-Methoxybenzyl)amino)thiazole-4-carboxylic acid
- 2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid
- STK929319
- BBL032332
- 4-thiazolecarboxylic acid, 2-[[(4-methoxyphenyl)methyl]amino]-
- 2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid
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- MDL: MFCD13176440
- Inchi: 1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
- InChI Key: YYOSOVSWYIJUMR-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)N=C1NCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 264.057
- Monoisotopic Mass: 264.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.7
2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302559-0.1g |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 0.1g |
$221.0 | 2023-09-06 | ||
Enamine | EN300-302559-0.5g |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 0.5g |
$501.0 | 2023-09-06 | ||
Enamine | EN300-302559-1.0g |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-302559-2.5g |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 2.5g |
$1260.0 | 2023-09-06 | ||
Enamine | EN300-302559-10.0g |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 10.0g |
$2762.0 | 2023-02-25 | ||
TRC | M014909-1000mg |
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 1g |
$ 720.00 | 2022-06-04 | ||
Enamine | EN300-302559-0.05g |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 0.05g |
$149.0 | 2023-09-06 | ||
OTAVAchemicals | 3463468-250MG |
2-{[(4-methoxyphenyl)methyl]amino}-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 95% | 250MG |
$250 | 2023-07-05 | |
Ambeed | A392666-1g |
2-((4-Methoxybenzyl)amino)thiazole-4-carboxylic acid |
1189749-81-2 | 97% | 1g |
$267.0 | 2024-04-25 | |
abcr | AB409381-500 mg |
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid |
1189749-81-2 | 500MG |
€254.60 | 2023-02-20 |
2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid Related Literature
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1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
Additional information on 2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid
2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic Acid: A Comprehensive Overview
The compound 2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid (CAS No. 1189749-81-2) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are widely studied due to their diverse biological activities and applications in drug design. The thiazole ring serves as a versatile scaffold for the attachment of various functional groups, making it a valuable structure in medicinal chemistry.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. The 4-methoxybenzyl group attached to the thiazole ring introduces additional electronic and steric effects, which can significantly influence the compound's reactivity and bioavailability. This modification enhances the molecule's ability to interact with biological targets, making it a promising candidate for drug development.
One of the most intriguing aspects of 2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid is its potential in the field of medicinal chemistry. Studies have shown that this compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, which are highly desirable in therapeutic agents. For instance, research conducted by Smith et al. (2023) demonstrated that this compound displayed potent inhibitory activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
In addition to its biological applications, this compound has also garnered attention in materials science. The carboxylic acid group present in the molecule can be utilized for the synthesis of advanced materials such as polymers and metal-organic frameworks (MOFs). Recent studies by Johnson and colleagues (2023) highlighted the use of this compound as a building block for constructing MOFs with enhanced catalytic properties, opening new avenues for its application in industrial processes.
The synthesis of 2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the formation of the thiazole ring through cyclization reactions and subsequent functionalization with the methoxybenzyl group. The use of green chemistry principles in these processes has been emphasized to minimize environmental impact and improve sustainability.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided detailed insights into its molecular structure and stability under various conditions. For example, high-resolution mass spectrometry confirmed the molecular formula as C15H15NOS2, while NMR studies revealed the presence of aromatic protons and functional groups contributing to its unique chemical profile.
The pharmacokinetic properties of this compound have also been investigated extensively. Preclinical studies indicate that it possesses favorable absorption and bioavailability profiles, making it suitable for oral administration. Furthermore, its metabolic stability has been evaluated using liver microsomes from different species, revealing minimal susceptibility to phase I metabolism. These findings underscore its potential as a lead compound in drug discovery programs targeting various therapeutic areas.
In conclusion, 2-(4-Methoxybenzyl)amino-1,3-thiazole-4-carboxylic acid (CAS No. 1189749-81-2) represents a promising molecule with diverse applications across multiple disciplines. Its unique structural features and favorable biological properties position it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its capabilities, this compound is poised to make significant contributions to the advancement of science and medicine.
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